Cas no 1517388-52-1 (2-(chlorosulfonyl)-3-fluorobenzoic acid)

2-(chlorosulfonyl)-3-fluorobenzoic acid 化学的及び物理的性質
名前と識別子
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- Benzoic acid, 2-(chlorosulfonyl)-3-fluoro-
- 2-(chlorosulfonyl)-3-fluorobenzoic acid
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- MDL: MFCD24119772
- インチ: 1S/C7H4ClFO4S/c8-14(12,13)6-4(7(10)11)2-1-3-5(6)9/h1-3H,(H,10,11)
- InChIKey: IYAVFCYPZBIEMA-UHFFFAOYSA-N
- SMILES: C(O)(=O)C1=CC=CC(F)=C1S(Cl)(=O)=O
2-(chlorosulfonyl)-3-fluorobenzoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-203170-5.0g |
2-(chlorosulfonyl)-3-fluorobenzoic acid |
1517388-52-1 | 5.0g |
$2369.0 | 2023-03-01 | ||
Enamine | EN300-203170-2.5g |
2-(chlorosulfonyl)-3-fluorobenzoic acid |
1517388-52-1 | 2.5g |
$1871.0 | 2023-09-16 | ||
Enamine | EN300-203170-1.0g |
2-(chlorosulfonyl)-3-fluorobenzoic acid |
1517388-52-1 | 1.0g |
$903.0 | 2023-03-01 | ||
Enamine | EN300-203170-10.0g |
2-(chlorosulfonyl)-3-fluorobenzoic acid |
1517388-52-1 | 10.0g |
$2980.0 | 2023-03-01 | ||
Enamine | EN300-203170-10g |
2-(chlorosulfonyl)-3-fluorobenzoic acid |
1517388-52-1 | 10g |
$2980.0 | 2023-09-16 | ||
Enamine | EN300-203170-5g |
2-(chlorosulfonyl)-3-fluorobenzoic acid |
1517388-52-1 | 5g |
$2369.0 | 2023-09-16 | ||
Enamine | EN300-203170-1g |
2-(chlorosulfonyl)-3-fluorobenzoic acid |
1517388-52-1 | 1g |
$903.0 | 2023-09-16 |
2-(chlorosulfonyl)-3-fluorobenzoic acid 関連文献
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Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
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Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
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Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515
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Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025
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5. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
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Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928
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Sherif Ashraf Fahmy,Fortuna Ponte,Iten M. Fawzy,Emilia Sicilia,Hassan Mohamed El-Said Azzazy RSC Adv., 2021,11, 24673-24680
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Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
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Yukihiro Okada,Masanori Yokozawa,Miwa Akiba,Kazuhiko Oishi,Kyoji O-kawa,Tomohiro Akeboshi,Yasuo Kawamura,Seiichi Inokuma Org. Biomol. Chem., 2003,1, 2506-2511
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Bao-rang Li,De-long Zhang,Nai-qiang Zhang,Jing-tao Li CrystEngComm, 2015,17, 3426-3432
2-(chlorosulfonyl)-3-fluorobenzoic acidに関する追加情報
Professional Introduction to 2-(chlorosulfonyl)-3-fluorobenzoic acid (CAS No. 1517388-52-1)
2-(chlorosulfonyl)-3-fluorobenzoic acid, with the chemical identifier CAS No. 1517388-52-1, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound belongs to the class of benzoic acid derivatives, characterized by the presence of both a chlorosulfonyl group and a fluorine substituent. These structural features endow it with unique chemical properties, making it a valuable intermediate in the synthesis of various biologically active molecules.
The significance of 2-(chlorosulfonyl)-3-fluorobenzoic acid lies in its utility as a building block for the development of novel therapeutic agents. The chlorosulfonyl moiety is particularly noteworthy, as it is known to enhance the electrophilicity of the benzene ring, facilitating further functionalization through nucleophilic substitution reactions. This property is exploited in synthetic protocols to introduce diverse pharmacophores, thereby expanding the chemical space for drug discovery.
In recent years, there has been a surge in research focused on fluorinated benzoic acids due to their enhanced metabolic stability and improved binding affinity to biological targets. The fluorine atom at the 3-position in 2-(chlorosulfonyl)-3-fluorobenzoic acid contributes to these desirable characteristics, making it an attractive scaffold for medicinal chemists. Studies have demonstrated that fluorine substitution can modulate electronic effects and steric interactions, leading to more potent and selective drug candidates.
One of the most compelling applications of 2-(chlorosulfonyl)-3-fluorobenzoic acid is in the development of inhibitors targeting enzymes involved in inflammatory and autoimmune diseases. The combination of a chlorosulfonyl group and a fluorine atom creates a highly reactive platform for designing molecules that can disrupt key signaling pathways. For instance, researchers have explored its potential in synthesizing inhibitors of cyclooxygenase (COX) enzymes, which are pivotal in the production of prostaglandins associated with pain and inflammation.
Moreover, the compound has shown promise in anticancer research. The unique structural motifs present in 2-(chlorosulfonyl)-3-fluorobenzoic acid allow for interactions with various cellular targets, including kinases and transcription factors. Recent studies have highlighted its role in developing small-molecule inhibitors that can selectively inhibit tumor growth by modulating critical signaling cascades such as MAPK and PI3K/Akt pathways. The fluorine substituent plays a crucial role in improving binding affinity to these targets, enhancing drug efficacy.
The synthesis of 2-(chlorosulfonyl)-3-fluorobenzoic acid involves multi-step organic transformations that require precise control over reaction conditions. Typically, the process begins with the halogenation of a precursor benzoic acid derivative followed by sulfonylation using chlorosulfonic acid or its equivalents. The introduction of fluorine at the 3-position is achieved through nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions. These synthetic strategies highlight the compound's complexity and underscore the expertise required for its preparation.
In terms of pharmacokinetic properties, 2-(chlorosulfonyl)-3-fluorobenzoic acid exhibits favorable characteristics that make it suitable for further development into drug candidates. The presence of both electronegative substituents reduces lipophilicity while maintaining solubility, which is crucial for oral bioavailability. Additionally, metabolic stability studies have shown that this compound withstands enzymatic degradation better than its non-fluorinated counterparts, suggesting a longer half-life in vivo.
Recent advancements in computational chemistry have further enhanced the utility of 2-(chlorosulfonyl)-3-fluorobenzoic acid as a scaffold for drug design. Molecular docking simulations and virtual screening techniques have been employed to identify potential binding sites on target proteins. These computational approaches have accelerated the discovery process by predicting lead compounds with high affinity and selectivity before experimental synthesis.
The versatility of 2-(chlorosulfonyl)-3-fluorobenzoic acid extends beyond pharmaceutical applications. It has also been explored in materials science, particularly in the development of advanced polymers and liquid crystals. The unique electronic properties imparted by fluorine substitution make this compound an excellent candidate for designing materials with tailored optical and electronic characteristics.
In conclusion, 2-(chlorosulfonyl)-3-fluorobenzoic acid (CAS No. 1517388-52-1) represents a multifaceted compound with significant potential across multiple domains of science and technology. Its structural features enable diverse functionalization pathways, making it an indispensable tool for medicinal chemists seeking to develop novel therapeutics. As research continues to uncover new applications and synthetic strategies, this compound is poised to remain at the forefront of chemical innovation.
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